Dactylorhin B

CAS No.:

Cat. No.: VC1947932

Molecular Formula: C40H56O23

Molecular Weight: 904.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C40H56O23 |

|---|---|

| Molecular Weight | 904.9 g/mol |

| IUPAC Name | bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R,3S)-3-hydroxy-2-(2-methylpropyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanedioate |

| Standard InChI | InChI=1S/C40H56O23/c1-17(2)11-40(63-38-33(52)30(49)27(46)24(14-43)62-38,39(55)57-16-19-5-9-21(10-6-19)59-37-32(51)29(48)26(45)23(13-42)61-37)34(53)35(54)56-15-18-3-7-20(8-4-18)58-36-31(50)28(47)25(44)22(12-41)60-36/h3-10,17,22-34,36-38,41-53H,11-16H2,1-2H3/t22-,23-,24-,25-,26-,27-,28+,29+,30+,31-,32-,33-,34-,36-,37-,38+,40-/m1/s1 |

| Standard InChI Key | KGCBATGZRGGGQG-KQHOVRMTSA-N |

| Isomeric SMILES | CC(C)C[C@@]([C@@H](C(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)(C(=O)OCC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

| Canonical SMILES | CC(C)CC(C(C(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |

Introduction

Chemical Structure and Properties

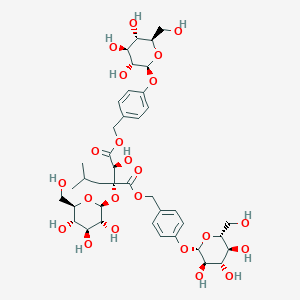

Dactylorhin B, also known by its systematic name bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R,3S)-3-hydroxy-2-(2-methylpropyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanedioate, is a complex glucoside with the molecular formula C₄₀H₅₆O₂₃ . This compound belongs to a family of secondary metabolites found in several orchid species and possesses distinct physicochemical characteristics that contribute to its biological activity.

Physicochemical Properties

Dactylorhin B has a high molecular weight of 904.9 g/mol, reflecting its complex structure comprising multiple functional groups . The compound's structure includes three glucose moieties, two 4-hydroxybenzyl groups, and a central (2R,3S)-3-hydroxy-2-(2-methylpropyl)-2-oxybutanedioic acid core . These structural elements contribute to its specific biological activities, particularly its neuroprotective effects.

Table 1: Key Physical and Chemical Properties of Dactylorhin B

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄₀H₅₆O₂₃ | |

| Molecular Weight | 904.9 g/mol | |

| CAS Number | 256459-36-6 | |

| Physical State | Solid | |

| Solubility | Soluble in polar solvents |

The chemical structure of Dactylorhin B features a central tartaric acid derivative core with an isobutyl group and three glucose (β-D-glucopyranosyl) moieties . One glucose unit is attached directly to the central core, while the other two are linked to the compound via 4-hydroxyphenyl groups. This arrangement creates a unique three-dimensional structure that enables specific interactions with biological targets.

Natural Sources and Distribution

Dactylorhin B has been isolated from several orchid species, primarily belonging to the genera Gymnadenia, Dactylorhiza, and Coeloglossum. These orchids are predominantly found in high-altitude regions, particularly in the Himalayan range.

Plant Sources

The compound was originally isolated from traditional Tibetan herbal medicines and subsequently identified in specific orchid species . Research has confirmed its presence in the following plants:

Table 2: Natural Sources of Dactylorhin B

Dactylorhiza hatagirea, commonly known as "Panch Aunle" in Nepal, is a critically endangered terrestrial orchid native to the alpine Himalayas . This plant has been historically used in traditional Indian, Chinese, and Tibetan medicine for its various therapeutic properties . The endangered status of these orchid species presents challenges for the sustainable sourcing of Dactylorhin B, highlighting the need for alternative production methods.

Biological Activities

Neuroprotective Effects

The most extensively studied biological activity of Dactylorhin B is its neuroprotective effect, particularly in the context of Alzheimer's disease and other neurodegenerative disorders . Research has demonstrated that Dactylorhin B can mitigate the toxic effects of beta-amyloid peptides, which are strongly implicated in Alzheimer's disease pathology .

In traditional Tibetan medicine, preparations containing Dactylorhin B have shown significant improvement in treating dementia . Unlike conventional Alzheimer's treatments that typically function as acetylcholinesterase inhibitors, Dactylorhin B operates through different pharmacological mechanisms, making it a promising candidate for novel therapeutic approaches .

Effects on Mitochondrial Function

A significant body of research has focused on the protective effects of Dactylorhin B on mitochondrial function, particularly in the context of beta-amyloid toxicity. Studies using isolated rat brain mitochondria have revealed several important mechanisms through which Dactylorhin B exerts its protective effects:

Table 4: Protective Effects of Dactylorhin B on Mitochondrial Function

These findings suggest that Dactylorhin B acts as a multifaceted protective agent against beta-amyloid toxicity, preserving mitochondrial function through multiple complementary mechanisms. Given the central role of mitochondrial dysfunction in neurodegenerative diseases, these effects may explain the compound's potential therapeutic value.

Research Studies and Findings

In Vitro Studies

Several in vitro studies have investigated the protective effects of Dactylorhin B against beta-amyloid toxicity. In experiments using isolated rat brain mitochondria, Dactylorhin B has consistently demonstrated the ability to counteract the harmful effects of Aβ(25-35) .

Studies have shown that Aβ(25-35) directly disrupts mitochondrial function through several mechanisms, including increased ROS production, inhibition of key enzymes, and induction of mitochondrial swelling . Co-incubation with Dactylorhin B significantly attenuates these pathological changes, suggesting its potential as a neuroprotective agent .

The protective effects of Dactylorhin B appear to be dose-dependent, with concentrations of 1-10 μM showing significant efficacy in protecting against Aβ(25-35)-induced mitochondrial damage . These concentrations are particularly relevant from a pharmacological perspective, as they represent potentially achievable therapeutic levels.

Analytical Methods and Detection

The analysis and detection of Dactylorhin B in plant materials and biological samples typically involve chromatographic techniques coupled with various detection methods. High-performance liquid chromatography (HPLC) with diode array detection (DAD) has been widely used for the quantification and characterization of this compound .

Advanced analytical techniques such as ultra-high-performance liquid chromatography (UHPLC) have also been employed for the separation and detection of Dactylorhin B and related compounds . These methods allow for the sensitive and specific detection of Dactylorhin B in complex matrices, enabling researchers to accurately quantify its levels in various samples.

Mass spectrometry techniques, particularly fast atom bombardment mass spectrometry (FAB-MS), have been used for the structural elucidation of Dactylorhin B and related compounds . These techniques provide valuable information about the molecular weight and fragmentation patterns of the compound, facilitating its identification and characterization.

Applications and Future Perspectives

Challenges and Future Research Directions

Despite its promising properties, several challenges must be addressed before Dactylorhin B can be developed into a viable therapeutic agent:

-

Sustainable Sourcing: The endangered status of many orchid species containing Dactylorhin B necessitates the development of alternative production methods, such as chemical synthesis or plant cell culture .

-

Pharmacokinetics and Bioavailability: Further research is needed to characterize the absorption, distribution, metabolism, and excretion profiles of Dactylorhin B in vivo.

-

Clinical Studies: While preclinical data are promising, controlled clinical trials are required to establish the efficacy and safety of Dactylorhin B in human subjects.

-

Structure-Activity Relationship Studies: Systematic investigation of the relationship between the chemical structure of Dactylorhin B and its biological activities could lead to the development of more potent and selective analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume